molecular formula C26H30N4O3 B2955034 N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide CAS No. 877631-76-0

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide

Cat. No.: B2955034
CAS No.: 877631-76-0
M. Wt: 446.551
InChI Key: ZUWJPPGPZGNSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide is an oxalamide derivative featuring a furan-2-yl group, a 4-phenylpiperazine moiety, and a phenethyl substituent.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c31-25(27-14-13-21-8-3-1-4-9-21)26(32)28-20-23(24-12-7-19-33-24)30-17-15-29(16-18-30)22-10-5-2-6-11-22/h1-12,19,23H,13-18,20H2,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWJPPGPZGNSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Oxalamide Derivatives with Aromatic Substituents

Example Compound : N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridine-2-yl)ethyl)oxalamide

  • Structural Differences :
    • The target compound substitutes furan-2-yl and phenylpiperazine at N1, whereas the analog uses 2,3-dimethoxybenzyl and pyridin-2-yl groups.
  • Pyridine’s basic nitrogen may enhance solubility, contrasting with the phenylpiperazine’s dual nitrogen atoms, which could improve receptor binding but reduce solubility .

Piperazine-Containing Azetidinone Derivatives

Example Compound : N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide

  • Structural Differences: The azetidinone core replaces oxalamide, and a chlorophenyl group is present instead of furan.
  • Functional Implications: The azetidinone’s strained ring may confer higher metabolic stability but lower synthetic accessibility compared to oxalamide.

Furan-Containing USP Compounds

Example Compound: N,N-Dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine N-oxide

  • Structural Differences :
    • The USP compound includes sulphanyl and nitro groups, unlike the target’s oxalamide-piperazine system.
  • Functional Implications: The sulphanyl linkage may improve solubility but introduce susceptibility to oxidative metabolism.

Data Table: Key Structural and Hypothetical Properties

Compound Name Core Key Substituents Predicted logP Solubility Metabolic Stability Reference
Target Compound Oxalamide Furan-2-yl, 4-phenylpiperazine 3.5 Low Moderate (furan risk)
N1-(2,3-Dimethoxybenzyl)-N2-(pyridin-2-yl) Oxalamide 2,3-Dimethoxybenzyl, pyridin-2-yl 2.8 Moderate High
Azetidinone-piperazine derivative Azetidinone 4-Phenylpiperazine, 3-nitrophenyl 4.0 Very Low High
USP 31 Entry 6 Furan Sulphanyl, nitro, dimethylamino 1.5 High Low (nitro group)

Research Findings and Implications

  • Phenylpiperazine Role : The 4-phenylpiperazine group in the target compound likely enhances affinity for serotonin (5-HT1A/2A) or dopamine receptors, similar to its use in antipsychotics .
  • Oxalamide vs. Azetidinone: Oxalamides generally exhibit better synthetic yields and flexibility in substituent placement compared to azetidinones, which require stringent reaction conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.